2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Overview
Description
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazacyclododecane core, followed by the introduction of carboxymethyl and trihydroxybutan-2-yl groups. Each step requires specific reagents and conditions, such as the use of protecting groups to prevent unwanted reactions and the application of catalysts to increase reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes.
Chemical Reactions Analysis
Types of Reactions
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: The trihydroxybutan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxymethyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trihydroxybutan-2-yl group can yield ketones or aldehydes, while reduction of the carboxymethyl groups can produce alcohols.
Scientific Research Applications
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazacyclododecane derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.
Uniqueness
What sets 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid apart is its combination of carboxymethyl and trihydroxybutan-2-yl groups. This unique arrangement of functional groups provides distinct reactivity and interaction profiles, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C18H34N4O9 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
JZNZSKXIEDHOBD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O |
density |
1.3 g/mL at 37 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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